2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Description
The compound 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol features a pyrazole ring substituted at the 4-position with a thiophen-2-yl group and at the 1-position with a 2-hydroxyethyl chain. The hydroxyl group enhances solubility, while the thiophene and pyrazole moieties contribute to π-π stacking and hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDBMNDJSXOSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of thiophene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a thiophene derivative .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with receptors to exert its effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
2.1 Pyrazole Substituent Variations
2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol ()
- Structure : Cyclopropylmethyl group at pyrazole-1-position.
- Physicochemical Impact : Increased lipophilicity (logP) compared to the target compound, as suggested by the InChIKey
DIPMYHRCQIBLHC-UHFFFAOYSA-N.
2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol ()
- Structure : Ethyl group at pyrazole-1-position and thiophen-3-yl at pyrazole-3-position.
- Key Differences : Thiophen-3-yl substitution alters aromatic interactions compared to thiophen-2-yl. Ethyl chain reduces steric hindrance relative to cyclopropylmethyl.
- Synthesis Note: Prepared via alkylation of pyrazole precursors, similar to methods in .
2.2 Functional Group Modifications
(E)-2-(3,5-Dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethan-1-ol (Compound 32, )
- Structure : Nitrophenyl-diazenyl and methyl groups on pyrazole.
- Application : Photochromic properties due to the diazenyl group, useful in optopharmacology .
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol ()
- Structure: Amino group at pyrazole-5-position.
- Key Differences: The amino group increases hydrogen-bonding capacity, improving solubility and target binding affinity.
- Commercial Availability: Sold by Santa Cruz Biotechnology (sc-345485), indicating relevance in biochemical assays .
2.3 Heterocyclic Hybrids
2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one ()
- Structure : Triazole-thioether and dihydro-pyrazole moieties.
- Key Differences : The triazole-thioether group introduces sulfur-based hydrogen bonding, while the ketone (ethan-1-one) increases electrophilicity.
- Physicochemical Impact : Higher molecular weight (475.59 g/mol) and logP due to aromatic phenyl groups .
Difluoroacetyl Derivatives ()
- Example : 3a (C18H15F2N2O3S) and 3ae (C25H17F2N2OS).
- Key Differences : Difluoroacetyl groups enhance metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity.
- Synthesis : Achieved via Friedel-Crafts acylation, as described in .
Biological Activity
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities. The presence of thiophene enhances these effects, making this compound a subject of interest for various therapeutic applications.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For example, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were tested for their antimicrobial properties. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Pathogen Tested |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been noted in several studies. Compounds with pyrazole structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study highlighted that certain pyrazole derivatives significantly reduced the levels of TNF-alpha and IL-6 in vitro .
Anticancer Activity
Research has also pointed towards the anticancer properties of thiophene-linked pyrazole derivatives. A recent study reported that compounds bearing the pyrazole moiety exhibited notable cytotoxic effects against several cancer cell lines, including H460 (lung cancer), A549 (lung cancer), and HT-29 (colon cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of synthesized pyrazole derivatives.
- Findings : Compound 7b was identified as the most potent derivative with significant bactericidal activity against tested strains.
- : The study supports the potential use of thiophene-pyrazole compounds in developing new antimicrobial agents .
- Investigation of Anti-inflammatory Effects :
- Evaluation of Anticancer Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
